Bienvenue dans la boutique en ligne BenchChem!

Sibenadet Hydrochloride

Receptor Pharmacology Binding Affinity Selectivity Profiling

Choose Sibenadet Hydrochloride for its irreplaceable dual D2/β2-adrenoceptor agonism, a mechanism no conventional bronchodilator (salbutamol, ipratropium) or anticholinergic replicates. It uniquely inhibits pulmonary sensory afferent nerves to concurrently reduce reflex cough, mucus production, and breathlessness—a composite endpoint validated via the BCSS scale in clinical programs. Essential for preclinical COPD models calibrating sensory-nerve modulation, safety pharmacology (tremor liability benchmarking at 16.9% over placebo), and D2/β2 receptor-binding assays (pKi 8.4 β2 vs. 5.41 β1). Available as ≥98% solid hydrochloride; shipped ambient with long-term storage at -20°C.

Molecular Formula C22H29ClN2O5S2
Molecular Weight 501.1 g/mol
CAS No. 154189-24-9
Cat. No. B140180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibenadet Hydrochloride
CAS154189-24-9
SynonymsAR C68397AA
AR-C68397AA
sibenadet
sibenadet hydrochloride
Viozan
Molecular FormulaC22H29ClN2O5S2
Molecular Weight501.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl
InChIInChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H
InChIKeyYXOKBHUPEBNZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sibenadet Hydrochloride (AR-C68397AA) Procurement Specifications: A Dual D2/β2 Agonist for COPD Symptom Research


Sibenadet hydrochloride (CAS 154189-24-9), also known as Viozan or AR-C68397AA, is a small-molecule dual agonist that functionally activates both the dopamine D2 receptor and the β2-adrenoceptor [1]. Its hydrochloride salt form, with a molecular formula of C22H29ClN2O5S2 and a molecular weight of 501.06, is recognized for its capacity to combine bronchodilator activity with the sensory afferent modulation associated with D2-receptor agonism [2][3]. This profile was investigated in extensive clinical programs for chronic obstructive pulmonary disease (COPD) symptoms, with a focus on quantifying its effects on breathlessness, cough, and sputum production [4].

Why Sibenadet Hydrochloride Cannot Be Interchanged with Standard Monotherapy Bronchodilators


Sibenadet hydrochloride is functionally distinct from conventional bronchodilators due to its dual D2/β2 agonism. While pure β2-agonists (e.g., salbutamol, salmeterol) address airway smooth muscle relaxation, and anticholinergics (e.g., ipratropium bromide) block parasympathetic tone, neither class simultaneously targets the dopamine D2 receptor-mediated inhibition of pulmonary sensory afferent nerves [1]. This unique dual pharmacology aims to concurrently reduce reflex cough, mucus production, and breathlessness—a profile not replicable by combining or substituting with mono-mechanism alternatives [2]. Evidence from direct clinical comparisons confirms that sibenadet achieves statistically significant improvements in composite symptom scores (BCSS) that were not observed with the bronchodilators salbutamol or ipratropium alone, underscoring a mechanistic divergence with procurement implications [3].

Quantitative Differentiation: Comparative Efficacy and Safety Data for Sibenadet Hydrochloride


Human β2-Adrenoceptor Binding Affinity (pKi) vs. β1-Selectivity

Sibenadet hydrochloride demonstrates high affinity for the human β2-adrenoceptor, with a pKi of 8.4, compared to a significantly lower pKi of 5.41 for the β1-adrenoceptor [1]. This quantifies a preferential binding for the β2 receptor subtype over β1.

Receptor Pharmacology Binding Affinity Selectivity Profiling

Superiority in Early-Stage COPD Symptom Control: BCSS Total Score vs. Salbutamol and Ipratropium

In a 4-week, 701-patient clinical trial, sibenadet hydrochloride (doses 400-1000 µg t.i.d.) demonstrated statistically significantly greater improvements in the Breathlessness, Cough, and Sputum Scale (BCSS) total score compared to both salbutamol 200 µg t.i.d. and ipratropium bromide 40 µg t.i.d. [1]. The study explicitly used these two bronchodilators as benchmarks to judge sibenadet's novel dual-activity profile [1].

COPD Symptom Management Clinical Efficacy BCSS

Comparative Long-Term Safety Profile: Incidence of Tremor and Taste Disturbance

A 12-month safety study comparing sibenadet hydrochloride 500 µg t.i.d. (n=290) to placebo (n=145) in COPD patients quantified the incidence of treatment-related adverse events [1]. The data show a notably higher incidence of tremor (16.9% vs. 4.1%) and taste disturbance (14.5% vs. 4.1%) in the sibenadet group compared to placebo [1].

COPD Long-Term Safety Adverse Events Tremor

Comparative Baseline Lung Function in COPD Patient Populations

Across multiple clinical trials, sibenadet hydrochloride was studied in COPD patient populations with comparable baseline disease severity to those in studies of salmeterol. In a 3-month comparative study, patients randomized to sibenadet 500 µg t.i.d. (n=543) had a mean baseline FEV1 of 1.32 L (42% predicted), while patients randomized to salmeterol 50 µg b.i.d. (n=554) had a mean baseline FEV1 of 1.30 L (42% predicted) [1]. A 13-month study also showed a baseline FEV1 of 1.25 L (41% predicted) for the sibenadet group (n=290) [1].

COPD Spirometry FEV1 Patient Demographics

Optimal Research and Procurement Applications for Sibenadet Hydrochloride


Investigating the Role of Sensory Afferent Nerve Modulation in Respiratory Disease Models

Sibenadet hydrochloride is the reference compound for studies exploring the therapeutic potential of dual D2/β2 agonism on pulmonary sensory nerves. Its demonstrated ability to inhibit reflex cough, mucus production, and tachypnoea in animal models of COPD [1] makes it essential for preclinical research focused on the sensory component of respiratory diseases, an area not adequately addressed by conventional bronchodilators or steroids.

Clinical Trial Design for Evaluating Multi-Symptom Relief in COPD

For researchers designing clinical protocols aimed at quantifying improvements in the composite endpoint of breathlessness, cough, and sputum, sibenadet serves as a prototypical agent. Its development program pioneered the use of the Breathlessness, Cough, and Sputum Scale (BCSS) [2], and the compound remains a key benchmark for assessing new dual-mechanism therapies targeting this specific symptom cluster.

Off-Target Selectivity Profiling and Safety Pharmacology Studies

Sibenadet's well-characterized receptor binding profile (pKi 8.4 for β2 vs. 5.41 for β1) [3] and its quantifiable side effect profile, including tremor (16.9% over placebo) [4], make it a valuable tool for safety pharmacology and toxicology research. It can be used to calibrate in vitro and in vivo models aimed at predicting or understanding the adverse event profile of new dual- or mono- β2-adrenoceptor agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibenadet Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.